Cas no 24672-76-2 (9,10-Bis(4-methoxyphenyl)anthracene)

9,10-Bis(4-methoxyphenyl)anthracene 化学的及び物理的性質
名前と識別子
-
- Anthracene,9,10-bis(4-methoxyphenyl)-
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10‐BIS(4‐METHOXYPHENYL)ANTHRACENE
- 9,10-Bis-p-methoxyphenylanthracen
- 9,10-dianisylanthracene
- BIDD:GT0457
- Anthracene,9,10-bis(p-methoxyphenyl)- (6CI,7CI,8CI)
- 9,10-Bis(p-anisyl)anthracene
- 9,10-Bis-p-methoxyphenyl-anthracene
- 9,10-Di(p-methoxyphenyl)anthracene
- 9,10-Di-p-anisylanthracene
- NSC 652541
- NSC652541
- VLS3CT1D5Z
- 9,10-bis(4-methoxyphenyl)-anthracene
- 9,10-bis(4-methoxy-phenyl)anthracene
- NCI60_018364
- Anthracene, 9,10-bis(4-methoxyphenyl)-
- ST51038108
- AKOS015916498
- J-650371
- UNII-VLS3CT1D5Z
- CHEMBL2000911
- SCHEMBL1470672
- MFCD00009936
- ZAA67276
- DTXSID20179409
- T70639
- NSC-652541
- FT-0726530
- 9,10-Bis(4-methoxyphenyl)anthracene, 98%
- ANTHRACENE, 9,10-BIS(P-METHOXYPHENYL)-
- AS-63618
- B5022
- 24672-76-2
- 9,10-Di-(p-anisyl)-anthracen
- DB-350933
-
- MDL: MFCD00009936
- インチ: 1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3
- InChIKey: KTYCXBAOXVVIMM-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])=C2C([H])=C([H])C([H])=C([H])C=12
計算された属性
- せいみつぶんしりょう: 390.16200
- どういたいしつりょう: 390.162
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 7.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.161±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 288 ºC (dichloromethane cyclohexane )
- ふってん: 526.8°Cat760mmHg
- フラッシュポイント: 190.2°C
- 屈折率: 1.662
- ようかいど: Insuluble (4.3E-6 g/L) (25 ºC),
- PSA: 18.46000
- LogP: 7.34420
- 最大波長(λmax): 398(CHCl3)(lit.)
- ようかいせい: 自信がない
9,10-Bis(4-methoxyphenyl)anthracene セキュリティ情報
9,10-Bis(4-methoxyphenyl)anthracene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
9,10-Bis(4-methoxyphenyl)anthracene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871217-1g |
9,10-Bis(4-methoxyphenyl)anthracene |
24672-76-2 | 98% | 1g |
¥1,468.00 | 2022-09-29 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871217-200mg |
9,10-Bis(4-methoxyphenyl)anthracene |
24672-76-2 | 98% | 200mg |
¥418.00 | 2022-09-29 | |
eNovation Chemicals LLC | D746937-25g |
Anthracene, 9,10-bis(4-methoxyphenyl)- |
24672-76-2 | 98.0% | 25g |
$180 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5022-200MG |
9,10-Bis(4-methoxyphenyl)anthracene |
24672-76-2 | >98.0%(GC) | 200mg |
¥250.00 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239452-25g |
9,10-Bis(4-methoxyphenyl)anthracene |
24672-76-2 | 97% | 25g |
¥1053.00 | 2023-11-21 | |
1PlusChem | 1P002PHE-200mg |
Anthracene, 9,10-bis(4-methoxyphenyl)- |
24672-76-2 | >98.0%(GC) | 200mg |
$103.00 | 2025-02-19 | |
A2B Chem LLC | AB25538-25g |
9,10-Bis(4-methoxyphenyl)anthracene |
24672-76-2 | 98% | 25g |
$88.00 | 2023-12-31 | |
1PlusChem | 1P002PHE-25g |
Anthracene, 9,10-bis(4-methoxyphenyl)- |
24672-76-2 | 98% | 25g |
$100.00 | 2023-12-18 | |
1PlusChem | 1P002PHE-5g |
Anthracene, 9,10-bis(4-methoxyphenyl)- |
24672-76-2 | 98% | 5g |
$27.00 | 2023-12-18 | |
A2B Chem LLC | AB25538-1g |
9,10-Bis(4-methoxyphenyl)anthracene |
24672-76-2 | 98% | 1g |
$9.00 | 2024-04-20 |
9,10-Bis(4-methoxyphenyl)anthracene 関連文献
-
1. Reaction kinetics of electrogenerated 9,10-bis(4-substituted-phenyl)anthracene cation radicals with methanol: A change in mechanism brought about by remote substituentsMunetaka Oyama,Mikito Yamanuki,Teruo Sasaki,Satoshi Okazaki J. Chem. Soc. Perkin Trans. 2 2000 1745
-
V. M. Zende,C. Schulzke,A. R. Kapdi Org. Chem. Front. 2015 2 1397
9,10-Bis(4-methoxyphenyl)anthraceneに関する追加情報
Introduction to 9,10-Bis(4-methoxyphenyl)anthracene (CAS No. 24672-76-2)
9,10-Bis(4-methoxyphenyl)anthracene, a compound with the chemical formula C26H22O2, is a derivative of anthracene that features two methoxy-substituted phenyl groups attached at the 9 and 10 positions of the anthracene core. This compound has garnered significant attention in the field of organic chemistry and materials science due to its unique structural and electronic properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 24672-76-2 uniquely identifies this compound and distinguishes it from other isomers and derivatives. This numerical identifier is crucial for researchers and industrial chemists to ensure accurate documentation, handling, and regulatory compliance. The name 9,10-Bis(4-methoxyphenyl)anthracene provides a precise description of its molecular structure, highlighting the positions of the substituents on the anthracene backbone. This level of specificity is essential for applications in pharmaceuticals, agrochemicals, and advanced materials.
In recent years, 9,10-Bis(4-methoxyphenyl)anthracene has been extensively studied for its potential applications in optoelectronic devices. Its extended π-conjugation system makes it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other light-emitting materials. The methoxy groups not only improve solubility but also modify the energy levels of the molecule, which can be fine-tuned for specific device requirements.
One of the most compelling aspects of 9,10-Bis(4-methoxyphenyl)anthracene is its role as a building block in the synthesis of more complex heterocyclic compounds. Researchers have leveraged its reactivity to develop novel derivatives with enhanced biological activity. For instance, studies have shown that certain derivatives of this compound exhibit promising properties as photosensitizers in photodynamic therapy (PDT). The ability to functionalize the anthracene core with various substituents allows for the creation of molecules with tailored photophysical properties.
The latest research in this field has focused on optimizing synthetic routes to produce high-purity 9,10-Bis(4-methoxyphenyl)anthracene on an industrial scale. Advances in catalytic methods and green chemistry principles have enabled more efficient and environmentally friendly synthesis processes. These developments are crucial for reducing costs and improving yields, making it more feasible for widespread application in various industries.
Another area of interest is the exploration of 9,10-Bis(4-methoxyphenyl)anthracene as a precursor for functionalized polymers. By incorporating this compound into polymer backbones, scientists can create materials with unique electronic and optical properties. Such polymers have potential applications in flexible electronics, sensors, and even in the development of new types of organic semiconductors. The versatility of this compound makes it an attractive candidate for interdisciplinary research.
The photophysical properties of 9,10-Bis(4-methoxyphenyl)anthracene have been thoroughly investigated due to its relevance in optoelectronic applications. Its high fluorescence quantum yield and tunable emission spectrum make it suitable for use in fluorescent probes and biological imaging techniques. Researchers have also explored its potential as a sensitizer in dye-sensitized solar cells (DSSCs), where its ability to absorb light across a broad spectrum could enhance efficiency.
In summary, 9,10-Bis(4-methoxyphenyl)anthracene (CAS No. 24672-76-2) is a multifaceted compound with significant potential in various scientific and technological fields. Its unique structural features and reactivity make it a valuable tool for researchers working on advanced materials, pharmaceuticals, and optoelectronic devices. As synthetic methods continue to improve and new applications are discovered, this compound is poised to play an increasingly important role in cutting-edge research and industrial development.
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